1-(cyanomethyl)-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
1-(cyanomethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-6-13-9-4-2-1-3-8(9)7-10(13)11(14)15/h1-4,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUFVJVTDUONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423723 | |
| Record name | 1-(cyanomethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959089-89-5 | |
| Record name | 1-(cyanomethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Cyanomethyl)-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
- IUPAC Name : this compound
- CAS Number : 959089-89-5
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. This compound has been studied for its potential to inhibit viral integrases, which are crucial for the replication of viruses such as HIV.
Key Mechanisms:
- Chelation with Metal Ions : The indole core and the carboxyl group can chelate metal ions (e.g., Mg²⁺) within the active sites of enzymes like integrases, disrupting their function .
- Inhibition of Viral Replication : By interfering with the strand transfer process of HIV integrase, this compound shows promise as an antiviral agent .
Antiviral Activity
Recent studies have focused on the antiviral properties of indole derivatives, including this compound. One notable study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with varying IC50 values:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | Inhibits strand transfer |
| Compound 17a | 3.11 | Enhanced binding to integrase |
| Compound 20a | 0.13 | Significant integrase inhibition |
These findings indicate that structural modifications can lead to compounds with improved inhibitory effects against HIV integrase .
Anticancer Activity
In addition to antiviral effects, indole derivatives have been investigated for their anticancer properties. A study highlighted that certain indole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Study 1: HIV Integrase Inhibition
A recent publication detailed the synthesis and evaluation of several indole derivatives, including those based on this compound. The study found that specific modifications at the C3 and C6 positions significantly enhanced the inhibitory activity against HIV integrase:
- Compound Structure : Modifications included halogenated phenyl groups which improved binding interactions.
- Results : The most potent derivative achieved an IC50 value of 0.13 μM, indicating strong potential as a therapeutic agent against HIV .
Case Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects of indole derivatives on breast cancer cell lines. The findings revealed that certain compounds led to cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential to target neurological disorders and other diseases.
- Case Study : Research has shown that modifications to the indole core can enhance the efficacy of compounds targeting specific receptors involved in neurological pathways. For instance, a study on menin–MLL inhibitors demonstrated that linking the cyanoindole structure with other pharmacophores resulted in compounds with improved potency and selectivity against leukemia cells (IC50 = 31 nM) .
Biochemical Research
In biochemical studies, 1-(cyanomethyl)-1H-indole-2-carboxylic acid is utilized to investigate enzyme inhibition and receptor interactions.
- Application : It has been employed in assays to evaluate the inhibition of key enzymes involved in metabolic pathways. The compound's interactions provide insights into potential therapeutic targets for drug development .
Material Science
The compound is explored for its potential in developing novel materials, particularly polymers with enhanced properties.
- Research Findings : Studies indicate that incorporating indole derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for applications in coatings and electronic devices .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential use in agrochemicals.
- Potential Applications : The compound may be developed into effective herbicides or fungicides, contributing to improved pest management strategies. Its chemical structure allows for modifications that enhance biological activity against various pests .
Analytical Chemistry
This compound has applications in analytical methods for detecting indole derivatives, aiding quality control across multiple industries.
- Methodology : Techniques such as high-performance liquid chromatography (HPLC) have been utilized to quantify levels of indole derivatives in pharmaceutical formulations, ensuring product consistency and safety .
The following table summarizes the antimicrobial activity of related compounds, highlighting their minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4.0 | Moderate |
| Escherichia coli | 8.0 | Moderate | |
| Pseudomonas aeruginosa | 16.0 | Low |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
